2-(BENZYLSULFONYL)-1-[4-(4-NITROPHENYL)PIPERAZINO]-1-ETHANONE
Overview
Description
2-(BENZYLSULFONYL)-1-[4-(4-NITROPHENYL)PIPERAZINO]-1-ETHANONE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with benzylsulfonyl and nitrophenyl groups, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(BENZYLSULFONYL)-1-[4-(4-NITROPHENYL)PIPERAZINO]-1-ETHANONE typically involves multi-step organic reactions. One common method includes the reaction of piperazine with benzylsulfonyl chloride under basic conditions to form the benzylsulfonyl-piperazine intermediate. This intermediate is then reacted with 4-nitrophenylacetyl chloride in the presence of a base to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-(BENZYLSULFONYL)-1-[4-(4-NITROPHENYL)PIPERAZINO]-1-ETHANONE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The benzylsulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
2-(BENZYLSULFONYL)-1-[4-(4-NITROPHENYL)PIPERAZINO]-1-ETHANONE has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(BENZYLSULFONYL)-1-[4-(4-NITROPHENYL)PIPERAZINO]-1-ETHANONE involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, modulating their activity. The benzylsulfonyl group may enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, including inhibition of enzyme activity or modulation of cellular pathways.
Comparison with Similar Compounds
- 1-(benzylsulfonyl)-4-[(4-biphenylyloxy)acetyl]piperazine
- 1-(benzylsulfonyl)-4-(2-chloro-6-nitrophenyl)piperazine
Comparison: 2-(BENZYLSULFONYL)-1-[4-(4-NITROPHENYL)PIPERAZINO]-1-ETHANONE is unique due to the presence of both benzylsulfonyl and nitrophenyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for specific applications.
Properties
IUPAC Name |
2-benzylsulfonyl-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5S/c23-19(15-28(26,27)14-16-4-2-1-3-5-16)21-12-10-20(11-13-21)17-6-8-18(9-7-17)22(24)25/h1-9H,10-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVZUFZTVXJWXCF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)CS(=O)(=O)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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